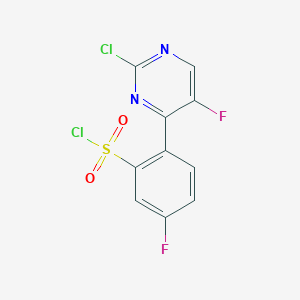
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as a sulfonyl chloride group attached to a fluorobenzene ring. These structural features make it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 2-Chloro-5-fluoropyrimidine: This can be achieved by reacting 2-chloropyrimidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Fluorobenzene: The final step involves coupling the sulfonylated pyrimidine with fluorobenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and sulfonyl chloride groups are reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Thiolated Derivatives: Formed by nucleophilic substitution with thiols.
Coupled Products: Formed by cross-coupling reactions with various aryl or alkyl halides.
科学的研究の応用
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. These reactions enable the compound to modify biological targets, such as enzymes or receptors, by forming covalent bonds with nucleophilic residues. The presence of electron-withdrawing groups enhances its reactivity and specificity towards certain molecular targets .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, with similar reactivity but lacking the sulfonyl chloride group.
5-Fluoro-2-cyanopyrimidine: Another pyrimidine derivative with different functional groups, used in the synthesis of kinase inhibitors.
2-Chloro-5-fluoropyridine: A structurally related compound with a pyridine ring instead of a pyrimidine ring, used in similar synthetic applications.
Uniqueness
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in organic synthesis. The presence of both chloro and fluoro substituents, along with the sulfonyl chloride group, allows for a wide range of chemical transformations and applications in various fields .
特性
分子式 |
C10H4Cl2F2N2O2S |
|---|---|
分子量 |
325.12 g/mol |
IUPAC名 |
2-(2-chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H4Cl2F2N2O2S/c11-10-15-4-7(14)9(16-10)6-2-1-5(13)3-8(6)19(12,17)18/h1-4H |
InChIキー |
ZABCARZMNKYDQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C2=NC(=NC=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















